molecular formula C4H11ClN2O2 B036726 Ethyl hydrazinoacetate hydrochloride CAS No. 6945-92-2

Ethyl hydrazinoacetate hydrochloride

Cat. No.: B036726
CAS No.: 6945-92-2
M. Wt: 154.59 g/mol
InChI Key: HZZRIIPYFPIKHR-UHFFFAOYSA-N
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Description

Ethyl hydrazinoacetate hydrochloride is an organic compound with the molecular formula C4H11ClN2O2. It is a hydrochloride salt of ethyl hydrazinoacetate, which is a derivative of hydrazine. This compound is known for its use as an intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hydrazinoacetate hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of chloroacetic acid with hydrazine hydrate in the presence of an alkali, such as sodium hydroxide, to form sodium hydrazinoacetate. This intermediate is then esterified with ethanol in the presence of dry hydrogen chloride to yield this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves mixing and heating chloroacetic acid, hydrazine hydrate, and alkali, followed by esterification with ethanol and hydrogen chloride. The product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Ethyl hydrazinoacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl hydrazinoacetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl hydrazinoacetate hydrochloride is primarily related to its ability to form hydrazones and other derivatives. These reactions often involve the formation of covalent bonds with target molecules, leading to changes in their chemical and biological properties. The hydrazine moiety can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl hydrazinoacetate hydrochloride can be compared with other similar compounds, such as:

    Methyl hydrazinocarboxylate: Similar in structure but with a methyl group instead of an ethyl group.

    Phenylhydrazine: Contains a phenyl group instead of an ethyl group.

    Hydrazino-acetic acid ethyl ester: Similar but without the hydrochloride salt form.

Uniqueness

This compound is unique due to its specific combination of the ethyl ester and hydrazine moieties, which confer distinct reactivity and properties. This makes it particularly useful in the synthesis of complex nitrogen-containing compounds .

Properties

IUPAC Name

ethyl 2-hydrazinylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZRIIPYFPIKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989345
Record name Ethyl hydrazinylacetate--hydrogen chloride (1/1)
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-92-2
Record name Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 6945-92-2
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Record name 6945-92-2
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Record name Ethyl hydrazinylacetate--hydrogen chloride (1/1)
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Record name Ethyl hydrazinoacetate hydrochloride
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Q & A

Q1: How does ethyl hydrazinoacetate hydrochloride react with 1,3-diketones, and what are the key intermediates formed?

A1: this compound reacts with 1,3-diketones through a condensation reaction. This reaction initially forms 3-methyl-5-(substituted phenyl)pyrazol-1-yl-acetate acids as intermediates []. These intermediates can be isolated or further reacted to yield the desired heterocyclic compounds.

Q2: Can you elaborate on the role of this compound in synthesizing 1-aminothiohydantoin derivatives?

A2: this compound serves as a crucial building block in the synthesis of 1-aminothiohydantoin derivatives []. It reacts with alkyl or aryl isothiocyanates in the presence of triethylamine. This reaction proceeds through the formation of N-amino-N-ethoxycarbonylmethyl-N'-aralkylthioureas as isolable intermediates, which can be subsequently cyclized to obtain the desired 1-aminothiohydantoin derivatives.

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